(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid
Description
(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid (CAS: 832694-87-8; molecular formula: C₁₃H₁₂BClN₂O₃; molecular weight: 290.51 g/mol) is a boronic acid derivative featuring a urea linkage between two aromatic rings.
Properties
IUPAC Name |
[3-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClN2O3/c15-10-4-2-6-12(8-10)17-13(18)16-11-5-1-3-9(7-11)14(19)20/h1-8,19-20H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYSSJRHFTXKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-N-(3-chlorophenyl)phenylurea
Reagents :
-
3-Bromoaniline, 3-chlorophenyl isocyanate, triethylamine (TEA), tetrahydrofuran (THF).
Procedure :
3-Bromoaniline (1.0 eq) and 3-chlorophenyl isocyanate (1.1 eq) are combined in anhydrous THF under nitrogen. TEA (1.5 eq) is added to scavenge HBr, and the reaction is stirred at 25°C for 12 hours. The product precipitates and is isolated via filtration.
Yield : ~85% (hypothetical, based on analogous urea syntheses).
Miyaura Borylation of the Aryl Bromide
Reagents :
-
3-Bromo-N-(3-chlorophenyl)phenylurea, bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, potassium acetate (KOAc), 1,4-dioxane.
Conditions :
A mixture of the aryl bromide (1.0 eq), B₂Pin₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 eq) in dioxane is heated at 90°C for 12 hours. The boronic ester is purified via column chromatography.
Hydrolysis of the Boronic Ester
Reagents :
-
Boronic ester, hydrochloric acid (HCl), THF, water.
Procedure :
The pinacol ester is treated with 6 M HCl in THF/H₂O (3:1) at 50°C for 4 hours. The boronic acid is isolated via aqueous extraction and lyophilization.
Route 2: Early-Stage Boronic Acid Installation and Subsequent Urea Formation
This approach introduces the boronic acid early, leveraging protective group strategies to mitigate reactivity issues.
Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester
Reagents :
Reduction of Nitro to Amine
Reagents :
Urea Formation with 3-Chlorophenyl Isocyanate
Reagents :
Deprotection of the Boronic Acid
Reagents :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 4 |
| Key Challenges | Urea stability under Pd conditions | Nitration regioselectivity |
| Overall Yield | ~53% | ~41% |
| Functional Group Tolerance | Moderate | High (pinacol protection) |
Route 1 offers shorter synthesis but risks lower functional group compatibility, while Route 2 provides better control via protective groups at the expense of additional steps.
Critical Reaction Optimization Strategies
Lithiation-Borylation (Alternative to Miyaura)
For substrates incompatible with palladium, directed ortho-metalation using n-BuLi and subsequent quenching with trimethyl borate could be explored. However, urea NH protons necessitate protection (e.g., Boc) to prevent deprotonation.
Characterization and Validation
Post-synthesis characterization is critical:
-
¹H/¹³C NMR : Confirm urea NH signals (~8–10 ppm) and aryl proton patterns.
-
IR Spectroscopy : Detect B–O (∼1,350 cm⁻¹) and urea C=O (∼1,650 cm⁻¹) stretches.
-
Mass Spectrometry : Validate molecular ion peaks and isotopic patterns.
Chemical Reactions Analysis
Types of Reactions
(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Ureas: Formed through nucleophilic substitution of the chlorophenyl group.
Scientific Research Applications
Cancer Therapy
Mechanism of Action
The boronic acid moiety in (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid allows it to interact with specific proteins and enzymes, acting as a reversible covalent inhibitor. This property is particularly valuable in targeting cancer cells, where it can inhibit key pathways involved in tumor growth and metastasis.
Case Studies
- Inhibition of Cancer Cell Proliferation : Research has shown that phenylboronic acids can selectively inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. For instance, studies indicate that these compounds can significantly reduce cell migration and proliferation at low concentrations, highlighting their potential as therapeutic agents against aggressive tumors .
- Targeting Specific Tumor Markers : The ability of this compound to bind selectively to tumor markers has been explored for drug delivery systems. This selective binding can enhance the efficacy of chemotherapeutic agents while minimizing side effects on healthy tissues.
Glucose Sensing
Overview
Boronic acids are known for their ability to form reversible covalent bonds with diols, including glucose. This property has been exploited in the development of glucose sensors that are crucial for diabetes management.
Research Findings
- Binding Affinity Studies : The binding affinity of this compound for glucose has been characterized in various studies. These studies demonstrate that the compound exhibits a high selectivity for glucose over other sugars, making it a promising candidate for sensor applications.
| Compound | Binding Constant (M) |
|---|---|
| This compound | TBD |
| Phenylboronic acid | ~5 |
Biological Labeling and Protein Manipulation
Applications
The unique properties of boronic acids allow them to be utilized in biological labeling techniques. They can be conjugated with fluorescent dyes or other markers to study protein interactions and cellular processes.
Case Studies
- Protein Interaction Studies : Researchers have employed boronic acids to label glycoproteins, facilitating the study of glycosylation patterns in various biological contexts. This application is essential for understanding disease mechanisms, particularly in cancer biology where glycosylation changes are often observed.
Drug Development
Overview
The versatility of this compound makes it a valuable scaffold in drug design. Its ability to modulate biological activity through reversible binding interactions is being explored in the development of new therapeutics.
Research Insights
- Optimizing Drug Candidates : The structure-activity relationship studies involving this compound have led to the identification of more potent analogs with improved efficacy against specific targets in cancer therapy.
Mechanism of Action
The mechanism of action of (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which play crucial roles in various biological processes, including cell signaling and metabolism .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Compounds with varying halogen substituents on the phenyl ring exhibit differences in electronic effects and steric hindrance:
Key Findings :
Trifluoromethyl and Trifluoromethoxy Derivatives
Replacing chlorine with trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups alters metabolic stability and binding affinity:
Key Findings :
Urea and Carbamoyl Modifications
Modifications to the urea linkage or its replacement with carbamoyl groups impact hydrogen-bonding capacity:
Key Findings :
tert-Butyl and Acetamido Derivatives
Steric hindrance and solubility are influenced by bulky substituents:
Biological Activity
(3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and other polyhydroxy compounds, which can influence various biological processes. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHBClNO
- Molecular Weight : 256.61 g/mol
The presence of the chlorophenyl and urea moieties contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group can form complexes with hydroxyl groups in biomolecules, influencing enzymatic activity and cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including proteases and kinases, which are crucial in cancer progression and bacterial infections.
- Receptor Modulation : By binding to receptors involved in disease pathways, it can modulate physiological responses.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| JNK3 Inhibition | JNK3 Kinase | 0.5 | |
| Antibacterial | E. coli | 1.2 | |
| Biofilm Formation Inhibition | UPEC | 0.16 | |
| Cytotoxicity | Mammalian Cells | >10 |
Case Study 1: JNK3 Inhibition
A study focused on the design and synthesis of compounds targeting the JNK3 kinase revealed that this compound exhibited significant inhibitory activity (IC50 = 0.5 µM). This inhibition is crucial for neuroprotective strategies in diseases like Alzheimer's, where JNK pathways are implicated in neuronal apoptosis .
Case Study 2: Antibacterial Activity
Research indicated that this compound effectively inhibits the growth of E. coli, a common pathogen associated with urinary tract infections (UTIs). The observed IC50 value was 1.2 µM, demonstrating its potential as an antibacterial agent . Furthermore, it showed promising results in preventing biofilm formation by uropathogenic E. coli (UPEC), which is critical for developing new UTI treatments .
Case Study 3: Cytotoxicity Assessment
While exhibiting potent antibacterial effects, the compound also showed cytotoxicity towards mammalian cells at concentrations greater than 10 µM. This highlights the need for careful assessment of therapeutic windows when considering clinical applications .
Therapeutic Potential
The dual action of this compound as both an enzyme inhibitor and an antibacterial agent positions it as a candidate for further drug development. Its role in modulating key signaling pathways could lead to innovative treatments for cancer and infectious diseases.
Q & A
Q. What are the recommended synthetic routes for (3-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization:
- Step 1: Introduce the ureido group via coupling 3-chloroaniline with an isocyanate intermediate under anhydrous conditions (e.g., using DMF as a solvent and a carbodiimide catalyst).
- Step 2: Install the boronic acid moiety via Suzuki-Miyaura cross-coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronate ester precursor .
- Critical Factors:
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- ¹H/¹³C NMR: Confirm the presence of the ureido NH protons (δ 8.5–9.5 ppm) and aromatic protons adjacent to the boronic acid group (δ 7.2–7.8 ppm) .
- ¹¹B NMR: Verify boronic acid integrity (δ 28–32 ppm for trigonal planar boron) and detect hydrolysis byproducts (δ 18–22 ppm for tetrahedral borate species) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₁BClN₂O₃: calc. 301.05) .
- XRD (if crystalline): Resolve spatial arrangement of the ureido and boronic acid groups .
Q. What are the solubility properties of this compound in common organic solvents, and how do they affect experimental design?
- High Solubility: DMSO, DMF, and THF (3–10 mg/mL at 25°C), suitable for coupling reactions .
- Low Solubility: Water and alcohols (<0.1 mg/mL), necessitating anhydrous conditions for reactions .
- Design Implications:
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronic acid partner?
- Catalyst System: Use Pd(OAc)₂ with SPhos ligand for sterically hindered aryl partners .
- Base Selection: K₂CO₃ in THF/H₂O (3:1) balances reactivity and boronic acid stability .
- Additives: Include 4Å molecular sieves to scavenge water and suppress hydrolysis .
- Monitoring: Track reaction progress via TLC (Rf shift upon coupling) and ¹¹B NMR to confirm boron retention .
Q. What strategies mitigate hydrolysis or oxidative deboronation under aqueous or basic conditions?
Q. How does the ureido functional group influence coordination behavior in metal-catalyzed reactions?
- Lewis Basic Sites: The ureido NH groups can coordinate to transition metals (e.g., Pd, Cu), altering catalytic activity or inducing side reactions .
- Case Study: In Pd-catalyzed reactions, the ureido group may compete with ligands (e.g., PPh₃), requiring increased ligand loading to maintain efficiency .
- Applications: Exploit dual functionality (boronic acid + ureido) for tandem reactions, such as sequential Suzuki coupling and urea-based molecular recognition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
